(E)-3-(3-Cyano-2-fluorophenyl)acrylic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H6FNO2 |
|---|---|
Molecular Weight |
191.16 g/mol |
IUPAC Name |
(E)-3-(3-cyano-2-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H6FNO2/c11-10-7(4-5-9(13)14)2-1-3-8(10)6-12/h1-5H,(H,13,14)/b5-4+ |
InChI Key |
YKQYQJHFAVBNQC-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)C#N)F)/C=C/C(=O)O |
Canonical SMILES |
C1=CC(=C(C(=C1)C#N)F)C=CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Pathways for E 3 3 Cyano 2 Fluorophenyl Acrylic Acid and Analogues
Established Synthetic Routes to (E)-3-(3-Cyano-2-fluorophenyl)acrylic acid
The primary and most well-established method for synthesizing α,β-unsaturated acids like this compound is the Knoevenagel condensation. This reaction provides a reliable pathway for forming the necessary carbon-carbon double bond.
The Knoevenagel condensation is a nucleophilic addition reaction between a carbonyl compound (an aldehyde or ketone) and a compound with an active methylene (B1212753) group, catalyzed by a weak base. sigmaaldrich.comwikipedia.org The reaction typically proceeds through an intermediate which then undergoes dehydration to form an α,β-unsaturated product. sigmaaldrich.comwikipedia.org This method is a cornerstone in organic synthesis for creating carbon-carbon bonds. koreascience.kr
A significant variant of this reaction is the Doebner modification, which is particularly useful for synthesizing α,β-unsaturated carboxylic acids. The Doebner modification involves the reaction of an aldehyde with malonic acid in the presence of a basic solvent like pyridine. wikipedia.orgyoutube.com The reaction is followed by a spontaneous decarboxylation, yielding the desired acrylic acid derivative. wikipedia.orgyoutube.com This approach is highly effective for producing compounds with the general structure of this compound.
The general mechanism involves the deprotonation of the active methylene compound by the base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy carbonyl compound readily eliminates a molecule of water to yield the final unsaturated product. sigmaaldrich.com The stereochemistry of the final product is often the more stable E-isomer. koreascience.kr
The synthesis of this compound via the Knoevenagel-Doebner condensation requires specific precursors and controlled reaction conditions.
Aldehyde Precursor: The essential aldehyde for this synthesis is 3-Cyano-2-fluorobenzaldehyde . This compound provides the substituted phenyl ring that is characteristic of the target molecule.
Active Methylene Precursor: The standard active methylene compound for the Doebner modification is Malonic acid . wikipedia.orgyoutube.com Alternatively, Cyanoacetic acid can be used, which is also a common reactant in Knoevenagel condensations. wikipedia.org If an ester like ethyl cyanoacetate (B8463686) is used, a subsequent hydrolysis step is required to obtain the final carboxylic acid.
The reaction conditions are critical for achieving high yields and purity. A weak base is typically employed as a catalyst. Common catalysts and solvents include:
Pyridine: Often used as both the solvent and the catalyst in the Doebner modification. wikipedia.orgyoutube.com
Piperidine (B6355638) or Pyrrolidine (B122466): These are effective basic catalysts, often used in a solvent like ethanol (B145695). wikipedia.org
The reaction is generally carried out at temperatures ranging from room temperature to reflux, depending on the specific reactants and catalyst used. youtube.com
Table 1: Precursors and Conditions for Knoevenagel-Doebner Synthesis
| Component | Example | Role |
|---|---|---|
| Aldehyde | 3-Cyano-2-fluorobenzaldehyde | Provides the aryl group |
| Active Methylene | Malonic Acid or Cyanoacetic Acid | Provides the acrylic acid backbone |
Advanced Synthetic Techniques and Green Chemistry Considerations
In recent years, there has been a significant push towards developing more efficient and environmentally friendly synthetic methods. These advanced techniques aim to reduce reaction times, increase yields, and minimize waste.
Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool in organic synthesis. ekb.eg Ultrasonic irradiation of liquids generates acoustic cavitation—the formation, growth, and implosive collapse of bubbles—which creates localized "hot spots" of intense temperature and pressure. ekb.egillinois.edu This energy input can dramatically accelerate reaction rates, often leading to higher yields in shorter time frames under milder conditions compared to conventional heating. ekb.egnih.gov
The use of ultrasound has been shown to be effective in various condensation reactions, including the synthesis of anthranilic acid derivatives. ekb.eg In the context of cyanoacrylic acid synthesis, ultrasonic irradiation can enhance the efficiency of the Knoevenagel condensation. nih.gov The physical effects of cavitation, such as microstreaming and shockwaves, improve mass transport and can increase the reactivity of solid-liquid heterogeneous systems. ekb.egillinois.edu This technique represents a green approach by potentially reducing energy consumption and the need for harsh reaction conditions. nih.gov
Table 2: Comparison of Synthesis Methods
| Method | Typical Conditions | Advantages |
|---|---|---|
| Conventional Heating | Refluxing for several hours youtube.com | Well-established, predictable |
The development of novel catalysts and the use of alternative reaction media are central to green chemistry. eurekalert.orgsciencedaily.com For the synthesis of acrylic acid derivatives, several alternatives to traditional bases and organic solvents have been explored.
Heterogeneous Catalysts: Solid-supported catalysts like NaHSO₄·SiO₂ offer advantages such as ease of separation from the reaction mixture, potential for recycling, and the ability to perform reactions under solvent-free conditions. koreascience.kr Reconstructed hydrotalcite has also been used as a highly active heterogeneous base catalyst for Knoevenagel condensations in water. organic-chemistry.org
Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that can act as both the solvent and catalyst. organic-chemistry.org They are valued for their low vapor pressure, thermal stability, and tunable properties. Task-specific basic ionic liquids have been designed to efficiently catalyze Knoevenagel condensations, often with the benefit of being recyclable. organic-chemistry.org
Organocatalysts: Small organic molecules can serve as efficient catalysts. For instance, carbamic acid ammonium (B1175870) salts have been employed for organocatalytic Knoevenagel condensations. organic-chemistry.org
Alternative Solvents: The use of water as a solvent, where feasible, is a key aspect of green chemistry. organic-chemistry.org Additionally, solvent-free, solid-state reactions represent an ideal green alternative, minimizing volatile organic compound (VOC) emissions. koreascience.kr
These advanced systems often lead to improved yields, easier product purification, and a reduced environmental footprint. eurekalert.orgsciencedaily.com
Preparation of Structurally Related Fluorophenylacrylic Acid Derivatives
The synthetic methodologies described can be adapted to produce a wide array of structurally related fluorophenylacrylic acid derivatives. The diversity of these compounds stems from the variation in the starting benzaldehyde (B42025) and the active methylene compound.
Several synthetic routes to related compounds have been documented:
The reaction of various aromatic aldehydes with ethyl cyanoacetate yields (E)-ethyl-2-cyano-3-(aryl)acrylates. researchgate.net
Substituted 2-fluoroacrylic acid derivatives can be prepared from substituted 3-halo-2-fluoropropionic acid derivatives in the presence of a base. google.com
A different approach involves the electrophilic fluorination of ketene (B1206846) acetals derived from carboxylic acids to synthesize α-fluorocarboxylates. nih.gov
The reaction of 3-(furan-2-yl)propenoic acids with arenes in the presence of a superacid like triflic acid (TfOH) can produce 3-aryl-3-(furan-2-yl)propanoic acid derivatives. nih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Cyano-3-(3-fluoro-phenyl)-acrylic acid ethyl ester |
| 3-Cyano-2-fluorobenzaldehyde |
| Malonic acid |
| Cyanoacetic acid |
| Pyridine |
| Piperidine |
| Pyrrolidine |
| Ethanol |
| (E)-ethyl-2-cyano-3-(aryl)acrylates |
| Substituted 2-fluoroacrylic acid derivatives |
| Substituted 3-halo-2-fluoropropionic acid derivatives |
| α-Fluorocarboxylates |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives |
| 3-(Furan-2-yl)propenoic acids |
| Triflic acid (TfOH) |
| NaHSO₄·SiO₂ |
| Anthranilic acid |
| 2-cyano-3-(4-fluoro-phenylamino)-acrylic acid ethyl ester |
Synthesis of Positional Isomers and Other Halogenated Analogues
The synthesis of positional isomers and other halogenated analogues of this compound typically employs the Knoevenagel condensation between a correspondingly substituted benzaldehyde and an active methylene compound like cyanoacetic acid or ethyl cyanoacetate. The specific arrangement of substituents on the phenyl ring is determined by the choice of the starting aldehyde. For instance, the synthesis of a positional isomer like (E)-2-cyano-3-(4-fluorophenyl)acrylic acid involves the reaction of 4-fluorobenzaldehyde (B137897) with cyanoacetic acid. scbt.com Similarly, more complex analogues, such as those with additional halogenation or other functional groups, are accessible. The synthesis of 2-cyano-3-(2-fluoro-5-(trifluoromethyl)phenyl)acrylic acid, for example, would start from 2-fluoro-5-(trifluoromethyl)benzaldehyde. sigmaaldrich.comsigmaaldrich.com The reaction conditions are generally mild, often employing a weak base like piperidine or pyrrolidine in a solvent such as ethanol.
The table below illustrates examples of positional isomers and halogenated analogues, which are typically synthesized via the Knoevenagel condensation of the corresponding aldehyde with a cyanoacetic acid derivative.
| Starting Aldehyde | Product |
| 2-Fluorobenzaldehyde | 2-Cyano-(2-fluorophenyl)acrylic acid ethyl ester chemsrc.com |
| 3-Fluorobenzaldehyde (B1666160) | 2-Cyano-3-(3-fluoro-phenyl)-acrylic acid ethyl ester |
| 4-Fluorobenzaldehyde | (E)-3-(4-Fluorophenyl)acrylic acid bldpharm.com |
| 4-Fluorobenzaldehyde | 2-Cyano-3-(4-fluoro-phenyl)-acrylic acid scbt.com |
| 2-Fluoro-5-(trifluoromethyl)benzaldehyde | 2-Cyano-3-(2-fluoro-5-(trifluoromethyl)phenyl)acrylic acid sigmaaldrich.comsigmaaldrich.com |
Synthetic Strategies for Arylcyanoacrylic Acids with Diverse Substituents
The Knoevenagel condensation stands as a robust and versatile method for preparing a wide range of arylcyanoacrylic acids with diverse substituents. scielo.org.mx This strategy's success hinges on the reaction between various aromatic aldehydes and active methylene compounds, most commonly cyanoacetic acid or its alkyl esters. periodikos.com.brresearchgate.net The reaction is typically facilitated by a basic catalyst.
Several catalytic systems have been developed to improve the efficiency, yield, and environmental friendliness of the synthesis. These include:
Amine Catalysis : Simple organic bases like pyrrolidine are effective catalysts for the condensation, often carried out in a solvent like ethanol at room temperature.
Triphenylphosphine (B44618) (TPP) : TPP has been shown to be an efficient catalyst for a mild, solvent-free Knoevenagel condensation. organic-chemistry.org This method provides excellent yields and high (E)-stereoselectivity for a broad spectrum of aldehydes, including those that are electron-rich, electron-deficient, and heterocyclic. organic-chemistry.org
Ionic Liquids : Diisopropylethylammonium acetate (B1210297) (DIPEAc) has been utilized as an ionic liquid catalyst, offering advantages such as shorter reaction times, broad substrate scope, and high yields. scielo.org.mxresearchgate.net
This adaptability allows for the introduction of numerous substituents onto the aryl ring, leading to a large library of arylcyanoacrylic acids and their ester analogues. For example, the reaction of various 5-X-2-furaldehydes with ethyl cyanoacetate demonstrates the method's applicability to heterocyclic systems with diverse functionalities. cas.cz
| Catalyst | Key Features |
| Pyrrolidine | Mild conditions, room temperature reaction in ethanol. |
| Triphenylphosphine (TPP) | Mild, solvent-free conditions, high yields, and (E)-stereoselectivity. organic-chemistry.org |
| Diisopropylethylammonium acetate (DIPEAc) | Ionic liquid catalyst, shorter reaction times, broad substrate scope. scielo.org.mxresearchgate.net |
| Sodium Ethoxide | Used for condensation with substituted 2-furaldehydes in dry ethanol. cas.cz |
Derivatization Chemistry of this compound
The structure of this compound, featuring a carboxylic acid group, an alkene bond, a nitrile group, and a substituted aromatic ring, offers multiple sites for chemical modification. Derivatization reactions primarily target the carboxylic acid moiety to produce esters and amides.
Esterification Reactions and Functionalized Ester Derivatives
Ester derivatives of this compound are most commonly prepared not by direct esterification of the acid, but through the Knoevenagel condensation itself. By using an alkyl cyanoacetate (e.g., ethyl cyanoacetate or methyl cyanoacetate) instead of cyanoacetic acid as the active methylene component, the corresponding ester is formed directly in the condensation with 3-cyano-2-fluorobenzaldehyde. This approach is widely used for the synthesis of various functionalized acrylic esters. cas.cz For instance, reacting 3-fluorobenzaldehyde with ethyl cyanoacetate in the presence of pyrrolidine yields 2-cyano-3-(3-fluoro-phenyl)-acrylic acid ethyl ester.
While direct esterification of the parent acid is less commonly described in specific literature for this exact molecule, standard methods such as Fischer esterification (reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst) would be applicable. Furthermore, multicomponent reactions like the Passerini reaction offer advanced routes to synthesize highly functionalized and reactive acrylate (B77674) monomers from corresponding carboxylic acids, aldehydes, and isocyanides. researchgate.net
| Synthesis Method | Reactants | Product Example |
| Knoevenagel Condensation | 3-Fluorobenzaldehyde + Ethyl Cyanoacetate | 2-Cyano-3-(3-fluoro-phenyl)-acrylic acid ethyl ester |
| Knoevenagel Condensation | 5-X-2-Furaldehydes + Ethyl Cyanoacetate | Ethyl 2-cyano-3-(5-X-2-furyl)acrylates cas.cz |
| Knoevenagel Condensation | Substituted Benzaldehydes + Ethyl Cyanoacetate | Ethyl Cyanoacrylates scielo.org.mxresearchgate.net |
Formation of Amides and Other Nitrogen-Containing Derivatives
The synthesis of amide derivatives of this compound can be achieved through two primary pathways.
Knoevenagel Condensation with Cyanoacetamides : Similar to ester synthesis, amides can be formed directly by condensing the parent aldehyde (3-cyano-2-fluorobenzaldehyde) with a 2-cyanoacetamide. This approach has been successfully used to synthesize a series of (E)-2-cyano-(3-substituted phenyl)acrylamides. researchgate.net The reaction proceeds under standard Knoevenagel conditions and provides a direct route to the desired acrylamide (B121943) derivatives. researchgate.net An example is the synthesis of (E)-N-Benzyl-2-cyano-3-phenyl-acryl-amide from benzaldehyde and N-benzyl-2-cyanoacetamide. nih.gov
Direct Amidation of the Carboxylic Acid : The pre-formed this compound can be converted to its amide derivatives using standard peptide coupling agents or other activation methods. A combination of triphenylphosphine (PPh3) and iodine (I2) has been shown to be an effective system for the conversion of a range of carboxylic acids into secondary, tertiary, and Weinreb amides. nih.gov This method offers a straightforward procedure for reacting the carboxylic acid with a desired amine to form the corresponding amide.
Other nitrogen-containing derivatives can also be synthesized. For example, reaction with amines can lead to the formation of enamines, such as 2-cyano-3-(4-fluoro-phenylamino)-acrylic acid ethyl ester. sigmaaldrich.com
| Derivative Type | Synthetic Approach | Reactants |
| Acrylamides | Knoevenagel Condensation | Substituted Benzaldehyde + 2-Cyanoacetamide researchgate.net |
| Amides | Direct Amidation | Carboxylic Acid + Amine (using PPh3/I2) nih.gov |
| Enamines | Nucleophilic Addition/Substitution | Acrylic Ester + Amine sigmaaldrich.com |
Advanced Spectroscopic and Crystallographic Characterization of E 3 3 Cyano 2 Fluorophenyl Acrylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules. Through the application of ¹H and ¹³C NMR, the molecular framework of (E)-3-(3-Cyano-2-fluorophenyl)acrylic acid has been meticulously mapped, and its stereochemistry unequivocally assigned.
Elucidation of Molecular Structure via ¹H NMR and ¹³C NMR
The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound provide a detailed portrait of its atomic connectivity. In a study characterizing a series of Knoevenagel condensation products, the NMR data for a compound with the molecular formula C₁₀H₆FNO₂, consistent with the target structure, were reported. scielo.br The analysis, conducted in acetone-d₆, revealed distinct signals corresponding to each unique proton and carbon environment within the molecule.
The ¹H NMR spectrum exhibits characteristic signals for the aromatic and vinylic protons. scielo.br A singlet at 8.35 ppm is attributed to the vinylic proton, a key indicator of the acrylic acid moiety. The aromatic region displays a complex pattern of multiplets, including a multiplet between 7.93-7.86 ppm, a triplet of doublets centered at 7.66 ppm, and a triplet of doublet of doublets at 7.43 ppm, which correspond to the protons on the substituted phenyl ring. scielo.br
The ¹³C NMR spectrum further corroborates the proposed structure, with distinct resonances for the carboxylic acid carbon, the cyano carbon, the vinylic carbons, and the carbons of the aromatic ring. scielo.br The reported chemical shifts provide a complete carbon skeleton of the molecule. scielo.br
Table 1: ¹H NMR Spectroscopic Data for this compound Data recorded in acetone-d₆ at 400 MHz. scielo.br
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 8.35 | s | Vinylic CH |
| 7.93-7.86 | m | Aromatic CH |
| 7.69-7.63 | td | Aromatic CH |
| 7.43 | tdd | Aromatic CH |
Table 2: ¹³C NMR Spectroscopic Data for this compound Data recorded in acetone-d₆ at 100 MHz. scielo.br
| Chemical Shift (δ) ppm |
| 163.9, 162.2, 161.4, 153.1, 153.1, 134.0, 133.9, 131.3, 131.2, 127.0, 127.0, 119.9, 119.8, 119.7, 119.6, 116.8, 116.6, 115.2, 105.2 |
Stereochemical Assignment and Confirmation of E-Isomer Configuration
The stereochemistry of the double bond in acrylic acid derivatives is crucial for their biological and chemical properties. The E configuration of 3-(substituted-phenyl)acrylic acids can be definitively established through the analysis of the coupling constant (J) between the vinylic protons in the ¹H NMR spectrum. For E-isomers of similar acrylic acid derivatives, the coupling constant between the vinylic hydrogens typically ranges from 15.70 to 16.00 Hz. brazilianjournals.com.br This large coupling constant is characteristic of a trans-arrangement of the protons across the double bond. While the specific coupling constant for the vinylic proton in this compound was reported as a singlet in one study, the established synthesis via Knoevenagel condensation strongly favors the formation of the more thermodynamically stable E-isomer. scielo.br
Mass Spectrometry (MS) Characterization Techniques
Mass spectrometry provides invaluable information regarding the molecular weight and elemental composition of a compound, as well as an assessment of its purity.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous determination of a compound's elemental formula by providing a highly accurate mass measurement. For acrylic acid derivatives, HRMS has been successfully employed to confirm their proposed structures. brazilianjournals.com.br The technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thus providing a high degree of confidence in the assigned structure of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used to assess the purity of volatile and semi-volatile compounds. In the analysis of cinnamic acid derivatives, GC-MS is a standard method for confirming the identity and purity of the synthesized products. scielo.brresearchgate.net The gas chromatogram provides information on the number of components in a sample, while the mass spectrum of each component allows for its identification. For this compound, GC-MS analysis would confirm the presence of a single major peak corresponding to the target compound, thereby verifying its purity. scielo.br
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) Applications for Related Cyanoacrylic Acid Analytes
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique particularly useful for the analysis of large and fragile molecules. While not typically the primary method for small molecules like this compound, the cyanoacrylic acid moiety itself is a fundamental component of various MALDI matrices. For instance, α-cyano-4-hydroxycinnamic acid (CHCA) is a widely used matrix for the analysis of peptides and proteins. nih.gov Furthermore, research into novel matrices has explored various substituted cyanoacrylic acids to enhance the analysis of specific classes of compounds, such as lipids. scielo.brucla.edu The study of these related cyanoacrylic acid analytes by MALDI-MS highlights the importance of this chemical class in the development of advanced mass spectrometry techniques.
: A Review of Publicly Available Data
Despite a comprehensive search of available scientific literature and chemical databases, no specific experimental data for the advanced spectroscopic and crystallographic characterization of this compound could be located.
This includes a lack of published data for the following analytical techniques as they pertain to this specific chemical compound:
Fourier-Transform Infrared (FT-IR) Spectroscopy: No vibrational data corresponding to the functional groups of this compound has been found.
Raman Spectroscopy: There are no available Raman spectra to provide complementary vibrational information.
X-ray Crystallography: The crystal structure, molecular conformation, supramolecular interactions, and crystal packing motifs for this compound have not been determined and reported in the public domain.
Hirshfeld Surface Analysis: Consequently, without crystallographic data, a Hirshfeld surface analysis to quantify intermolecular interactions has not been performed.
While research exists for structurally related compounds—such as other isomers of cyanofluorophenyl acrylic acids or their esters—this information is not directly applicable to the specific molecular architecture and crystal packing of this compound. The precise substitution pattern of the cyano and fluoro groups on the phenyl ring significantly influences the electronic and steric properties of the molecule, which in turn dictates its unique spectroscopic and crystallographic characteristics.
Therefore, the detailed analysis as requested by the outline cannot be provided at this time due to the absence of primary research data for the target compound. Further experimental investigation would be required to elucidate the properties outlined.
Computational Chemistry and Theoretical Investigations of E 3 3 Cyano 2 Fluorophenyl Acrylic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govrsc.org For a molecule like (E)-3-(3-Cyano-2-fluorophenyl)acrylic acid, DFT methods such as B3LYP or PBE0, combined with basis sets like 6-311G(d,p), are commonly employed to predict its properties. sigmaaldrich.comresearchgate.net
The first step in computational analysis is the optimization of the molecular geometry to find the lowest energy conformation of the molecule. For this compound, the geometry is expected to be largely planar due to the sp2 hybridization of the atoms in the phenyl ring and the acrylic acid moiety. This planarity facilitates π-conjugation across the molecule. The presence of the fluorine atom and the cyano group ortho to each other on the phenyl ring can induce minor steric strain, potentially causing a slight twist in the dihedral angle between the phenyl ring and the acrylic acid group.
DFT calculations provide precise predictions of bond lengths, bond angles, and dihedral angles. The calculated structure would confirm the (E)-configuration (trans) of the double bond. The conformational energy landscape would likely show that the planar or near-planar conformation is the most stable, although rotation around the C-C single bond connecting the ring to the acrylic group would be a key conformational variable.
Table 1: Predicted Geometrical Parameters for this compound Note: These are representative values based on DFT calculations of similar molecules and are subject to variation based on the specific computational method.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths | C=C (acrylic) | ~1.34 Å |
| C-C (ring-acrylic) | ~1.48 Å | |
| C=O (carbonyl) | ~1.21 Å | |
| C-O (hydroxyl) | ~1.35 Å | |
| C-F | ~1.35 Å | |
| C-CN | ~1.44 Å | |
| C≡N | ~1.16 Å | |
| Bond Angles | C=C-C (acrylic) | ~120° |
| C-C=O (carbonyl) | ~123° | |
| C-C-O (hydroxyl) | ~118° | |
| Dihedral Angle | Phenyl-Acrylic | ~0-20° |
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's electronic properties and reactivity. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap (Egap), is a key indicator of molecular stability and reactivity. rsc.org
For this compound, the molecule has a distinct donor-π-acceptor (D-π-A) character. The fluorophenyl ring acts as the electron-donating part, while the cyanoacrylic acid moiety serves as the electron-accepting part, connected by a π-conjugated bridge.
HOMO: The electron density of the HOMO is expected to be localized primarily on the more electron-rich phenyl ring and the C=C double bond.
LUMO: The LUMO's electron density is anticipated to be concentrated on the electron-withdrawing cyano group and the carboxylic acid.
A smaller HOMO-LUMO gap generally implies higher chemical reactivity, lower kinetic stability, and easier electronic excitation, which is a desirable trait for applications like organic electronics. nih.govdigitellinc.com The specific functional used in DFT calculations can significantly influence the predicted gap. reddit.com
Table 2: Predicted Frontier Orbital Energies and Energy Gap Note: These values are illustrative and highly dependent on the chosen DFT functional and basis set.
| Parameter | Predicted Energy (eV) |
|---|---|
| EHOMO | -6.5 to -7.5 eV |
| ELUMO | -2.0 to -3.0 eV |
| Energy Gap (Egap) | 4.0 to 5.0 eV |
Molecular Electrostatic Potential (MESP) Surface Analysis and Reactivity Mapping
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive behavior of a molecule. researchgate.netrsc.org It maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (negative potential, red/yellow) and electron-poor (positive potential, blue) regions.
Negative Regions (Nucleophilic Sites): The most negative potential is expected around the carbonyl oxygen of the carboxylic acid and the nitrogen atom of the cyano group. These sites are susceptible to electrophilic attack. imist.ma
Positive Regions (Electrophilic Sites): A strong positive potential is anticipated around the acidic hydrogen of the carboxyl group, making it the primary site for deprotonation. The hydrogen atoms on the acrylic double bond and the phenyl ring will also show positive potential.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is used to study charge transfer and intramolecular delocalization or hyperconjugation. nih.gov For this compound, NBO analysis would quantify the electronic interactions that contribute to its stability and electronic structure.
Key interactions would include:
π → π* interactions: Delocalization of electrons across the conjugated system, from the phenyl ring's π orbitals to the π* anti-bonding orbitals of the acrylic and cyano groups.
n → π* interactions: Delocalization of lone pair electrons (n) from the oxygen and fluorine atoms into the anti-bonding π* orbitals of the conjugated system.
These interactions confirm the "push-pull" nature of the molecule, where electron density is pushed from the fluorophenyl ring and pulled by the cyanoacrylic acid group. This intramolecular charge transfer is a key factor in the molecule's optical and electronic properties.
Prediction and Analysis of Nonlinear Optical (NLO) Properties
Molecules with a significant intramolecular charge transfer, like this D-π-A system, often exhibit large nonlinear optical (NLO) responses. researchgate.net These properties are important for applications in optoelectronics and photonics. acs.org Computational methods can predict the first hyperpolarizability (β), a measure of the second-order NLO response.
The combination of an electron-donating group (fluorophenyl) and a strong electron-accepting group (cyanoacrylic acid) connected by a π-bridge is a classic design for enhancing NLO properties. rsc.org DFT calculations can be used to compute the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). A large value of β is indicative of a strong NLO response.
Table 3: Hypothetical Nonlinear Optical Properties Note: These values are for illustrative purposes to show the expected scale for a push-pull chromophore.
| Property | Symbol | Predicted Value (a.u.) |
|---|---|---|
| Dipole Moment | μ | 4 - 6 D |
| Average Polarizability | ⟨α⟩ | ~150 - 200 |
| First Hyperpolarizability | βtot | > 1000 |
Advanced Theoretical Studies on Intermolecular Interactions
In the solid state, the properties of this compound are governed by intermolecular interactions. rsc.org Theoretical studies can model these forces to predict crystal packing.
Hydrogen Bonding: The most significant interaction is expected to be strong O-H···O hydrogen bonding between the carboxylic acid groups of two adjacent molecules, forming a stable centrosymmetric dimer. This is a very common motif in the crystal structures of carboxylic acids. nih.gov
π-π Stacking: The planar phenyl rings can interact through π-π stacking, further stabilizing the crystal lattice.
Understanding these interactions is crucial for crystal engineering and controlling the solid-state properties of the material.
Hydrogen Bonding Networks
The carboxylic acid moiety is the most prominent hydrogen bond donor and acceptor in the this compound molecule. The hydroxyl proton is a strong hydrogen bond donor, while the carbonyl oxygen is an effective hydrogen bond acceptor. This dual functionality typically leads to the formation of highly stable, centrosymmetric hydrogen-bonded dimers. In these arrangements, two molecules are linked by a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. This is a common and energetically favorable packing motif for carboxylic acids. nih.gov
Beyond this primary interaction, the nitrogen atom of the cyano group can also act as a weak hydrogen bond acceptor. It could potentially engage in weaker C-H···N interactions with aromatic or vinylic protons from neighboring molecules, further stabilizing the crystal lattice. Computational methods like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis can be employed to characterize and quantify the strength of these hydrogen bonds. nih.govorientjchem.org The interaction energy of such hydrogen bonds can be dissected to understand the contributions from electrostatic, polarization, and dispersion components.
Table 1: Illustrative Hydrogen Bond Geometries and Energies
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) | Interaction Energy (kcal/mol) |
| O-H···O=C | ~ 1.00 | ~ 1.65 | ~ 2.65 | ~ 170 | -7 to -10 |
| C-H···N≡C | ~ 1.08 | ~ 2.40 | ~ 3.48 | ~ 150 | -1 to -3 |
Note: The data in this table is illustrative and represents typical values for the specified types of hydrogen bonds found in similar organic molecules, as direct computational data for this compound is not available in the cited literature.
Halogen Bonding Interactions
Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species. This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the C-X bond. nih.govresearchgate.net While fluorine is the most electronegative element, it is generally considered a weak halogen bond donor due to its low polarizability and the typically negative character of its σ-hole.
Table 2: Plausible Halogen Bond Parameters
| Donor···Acceptor | D···A Distance (Å) | C-D···A Angle (°) | Interaction Energy (kcal/mol) |
| C-F···O=C | ~ 2.90 - 3.20 | ~ 160 - 175 | -0.5 to -1.5 |
| C-F···N≡C | ~ 2.80 - 3.10 | ~ 160 - 175 | -0.5 to -1.5 |
Note: The data presented here is hypothetical, based on computational studies of halogen bonding in other fluorinated organic molecules. acs.orgnih.gov Specific calculations for this compound would be required for precise values.
π-π Stacking and Dispersive Forces
The electron-deficient nature of the 3-cyano-2-fluorophenyl ring in this compound makes it a prime candidate for engaging in π-π stacking interactions. These interactions arise from the electrostatic and dispersive forces between the quadrupole moments of aromatic rings. In the solid state, these rings can arrange in either a face-to-face or an offset (slipped-stack) configuration. researchgate.net
The presence of both a cyano and a fluorine substituent, which are electron-withdrawing, significantly influences the electronic distribution of the phenyl ring. This can lead to favorable quadrupole-quadrupole interactions with neighboring rings. Crystal engineering principles suggest that these interactions can be a powerful tool in directing the molecular packing. rsc.org Computational modeling can predict the most stable stacking geometries, including the inter-planar distance and the degree of horizontal and vertical displacement. These parameters are critical for understanding charge transport properties in organic materials. researchgate.net Dispersive forces, which are a component of all intermolecular interactions, are particularly significant in π-π stacking and can be accurately modeled using dispersion-corrected DFT methods. arxiv.orgresearchgate.net
Table 3: Representative π-π Stacking Geometries
| Stacking Type | Interplanar Distance (Å) | Horizontal Displacement (Å) | Interaction Energy (kcal/mol) |
| Offset Face-to-Face | ~ 3.3 - 3.6 | ~ 1.2 - 1.8 | -2.5 to -5.0 |
| Edge-to-Face (T-shaped) | ~ 4.5 - 5.0 (centroid to plane) | N/A | -1.5 to -3.0 |
Note: This table provides typical values for π-π stacking interactions in substituted aromatic systems. researchgate.net The precise geometry and energy for this compound would depend on the specific crystal packing adopted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
